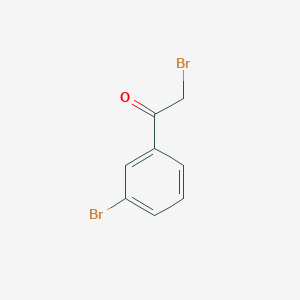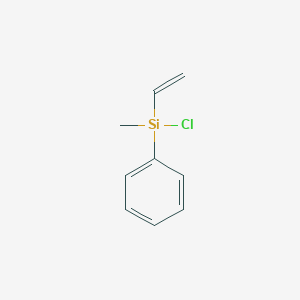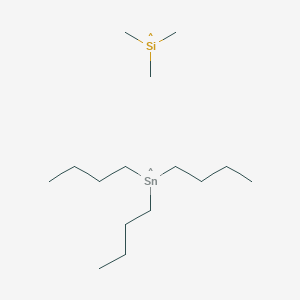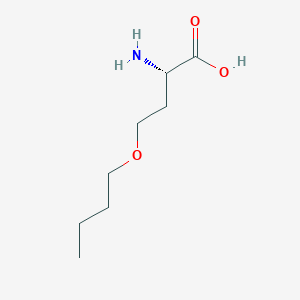
O-Butyl-l-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Butyl-l-homoserine is a small molecule that belongs to the class of homoserine lactones. It is a signaling molecule that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Agrobacterium tumefaciens, and Vibrio fischeri. O-Butyl-l-homoserine is involved in regulating bacterial gene expression, virulence, and quorum sensing. In recent years, there has been a growing interest in studying O-Butyl-l-homoserine due to its potential applications in scientific research.
Wirkmechanismus
O-Butyl-l-homoserine acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells, triggering a cascade of events that lead to changes in gene expression and behavior. O-Butyl-l-homoserine is also involved in regulating the formation of biofilms, which are complex communities of bacteria that can cause infections.
Biochemical and Physiological Effects:
O-Butyl-l-homoserine has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in bacterial virulence, motility, and biofilm formation. O-Butyl-l-homoserine can also affect the production of secondary metabolites and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
O-Butyl-l-homoserine has several advantages and limitations for use in laboratory experiments. Its small size and chemical stability make it easy to synthesize and manipulate in the lab. However, O-Butyl-l-homoserine is only produced by certain bacterial species, limiting its use in studying other bacterial systems. In addition, the effects of O-Butyl-l-homoserine on bacterial cells can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on O-Butyl-l-homoserine. One area of interest is the development of new methods for synthesizing O-Butyl-l-homoserine, which could lead to more efficient and cost-effective production. Another area of research is the investigation of O-Butyl-l-homoserine's potential as a therapeutic agent for treating bacterial infections. Finally, further studies are needed to fully understand the complex effects of O-Butyl-l-homoserine on bacterial cells and to identify new applications for this signaling molecule.
Synthesemethoden
O-Butyl-l-homoserine can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the condensation of l-homoserine with butyraldehyde, followed by purification and characterization of the product. Microbial fermentation involves the use of genetically modified bacteria to produce O-Butyl-l-homoserine in large quantities.
Wissenschaftliche Forschungsanwendungen
O-Butyl-l-homoserine has many potential applications in scientific research. It can be used as a tool to study bacterial communication and gene expression. O-Butyl-l-homoserine is also being investigated for its role in regulating bacterial virulence and biofilm formation. In addition, O-Butyl-l-homoserine has been studied for its potential use as a therapeutic agent in treating bacterial infections.
Eigenschaften
CAS-Nummer |
17673-71-1 |
|---|---|
Produktname |
O-Butyl-l-homoserine |
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2S)-2-amino-4-butoxybutanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
MNWJQZSYVCOGQD-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCCOCCC(C(=O)O)N |
Kanonische SMILES |
CCCCOCCC(C(=O)O)N |
Synonyme |
O-Butyl-L-homoserine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





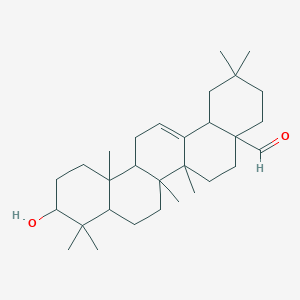

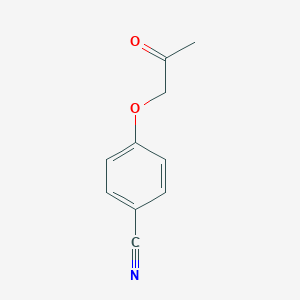
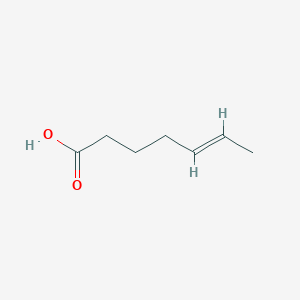
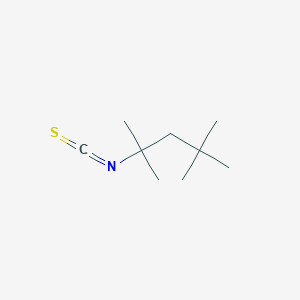
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)


